Camelliagenin C
Description
Structure
2D Structure
Properties
CAS No. |
14440-27-8 |
|---|---|
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3 |
InChI Key |
SPCSEMLFKVZFJN-CUCCWGAISA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
melting_point |
280-283°C |
physical_description |
Solid |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Camelliagenin C
Chromatographic Techniques for Isolation and Purity Assessment of Camelliagenin C
The isolation and purification of this compound, a polyhydroxylated triterpenoid (B12794562) sapogenin, from complex plant matrices is a critical step that precedes its structural characterization. Chromatographic techniques are indispensable tools in this process, enabling the separation of the target compound from a multitude of other phytochemicals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of this compound and its glycosides. The method's high resolution and sensitivity make it ideal for separating structurally similar saponins (B1172615).
Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. For instance, the analysis of Sasanquasaponin, a glycoside of this compound, has been performed using a Kromasil 100-5C18 UPLC column with a gradient elution system. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, sometimes with additives such as formic acid to improve peak shape and resolution. nih.govplos.org Detection is commonly achieved using a Photo-Diode Array (PDA) detector or a UV detector, with wavelengths set around 210-254 nm, as saponins generally lack strong chromophores. nih.govplos.org
The following table summarizes typical HPLC conditions used in the analysis of compounds related to this compound.
| Parameter | Condition | Reference |
| Column | Kromasil 100-5C18 UPLC (250 × 4.6 mm, 1.8 µm) | nih.gov |
| Mobile Phase | A: Water; B: Acetonitrile | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | Diode Array Detector (DAD) at 215 nm | nih.gov |
| Column Temp. | 30 °C | nih.gov |
Silica (B1680970) Gel Chromatography and Other Preparative Methods
Preparative isolation of this compound often begins with less sophisticated, yet highly effective, chromatographic methods such as open-column silica gel chromatography. Silica gel, a polar stationary phase, is used to perform normal-phase chromatography. The initial extraction of plant material is typically followed by partitioning with solvents of varying polarities to obtain a crude saponin (B1150181) mixture.
This crude mixture is then subjected to silica gel column chromatography. Elution is carried out with a gradient of solvents, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). This allows for the separation of compounds based on their polarity. Further purification can be achieved using thin-layer chromatography (TLC) on silica gel G plates to ensure the isolation of pure compounds.
A combination of flash chromatography on unmodified silica gel followed by flash or open-column chromatography on a reversed-phase (RP) material is a frequently employed and effective strategy for the purification of saponins like those that yield this compound upon hydrolysis.
Emerging Bioanalytical Methods for this compound Profiling
In recent years, the field of bioanalytical chemistry has seen the emergence of powerful hyphenated techniques that provide unprecedented detail in the analysis of complex natural product extracts. For the profiling of this compound and its parent saponins, these methods offer superior sensitivity, selectivity, and structural information compared to traditional techniques.
A prominent emerging method is Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Triple Time-of-Flight (Triple-TOF) mass spectrometry. plos.orgresearchgate.netnih.gov UPLC enhances the speed and resolution of separation compared to conventional HPLC. researchgate.net
When coupled with QTOF-MS/MS, it allows for the simultaneous detection and tentative identification of numerous saponins in a single run. researchgate.net The high mass accuracy of TOF analyzers enables the determination of elemental compositions, while MS/MS fragmentation patterns provide crucial structural information about the aglycone and the sugar sequence of the saponin glycosides. researchgate.netnih.gov This methodology has been successfully applied to the comprehensive profiling of saponins from Camellia sinensis seeds, leading to the identification of dozens of compounds, including those containing this compound. researchgate.net
The table below outlines the parameters for a UPLC-Triple-TOF/MS system used for saponin analysis.
| Parameter | Condition | Reference |
| LC System | Waters UPLC | plos.org |
| Column | Agilent ZORBAX-SB C18 (100 mm × 4.6 mm, 1.8 µm) | plos.org |
| Mobile Phase | A: 0.1% formic acid-water; B: 0.1% formic acid-acetonitrile | plos.org |
| MS System | Triple-TOF/MS | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes | plos.org |
| Scan Range | m/z 100–2000 (precursor), m/z 50-2000 (product) | plos.org |
These advanced techniques are invaluable for metabolomic studies, quality control of herbal products, and the discovery of novel saponins containing the this compound scaffold.
Biosynthesis and Chemoenzymatic Transformations of Camelliagenin C
Elucidation of Camelliagenin C Biosynthetic Pathways
The biosynthesis of triterpenoid (B12794562) saponins (B1172615) like those leading to this compound is a multi-stage process. It begins with the formation of a linear 30-carbon precursor, which is then cyclized to form the characteristic multi-ring structure. semanticscholar.org Subsequent modifications by various enzymes introduce the structural diversity observed in this class of natural products. nih.gov
The journey to this compound begins with the mevalonate (B85504) (MVA) pathway, which is primarily responsible for synthesizing the triterpenoid backbone in the cytosol of plant cells. nih.govgenome.jpusp.brgenome.jp This pathway is considered the main route for theasaponin (B77562) biosynthesis in Camellia oleifera. nih.gov The MVA pathway converts acetyl-CoA into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govgenome.jpkegg.jp These C5 units are the fundamental precursors for all terpenoids. usp.brgenome.jpkegg.jp
Through the action of prenyltransferases, these C5 units are sequentially condensed to form geranyl diphosphate (B83284) (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). genome.jpkegg.jp For triterpenoid synthesis, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to form the linear 30-carbon hydrocarbon, squalene. researchgate.netresearchgate.net This acyclic C30 molecule is the direct precursor to the vast array of triterpenoid and sterol skeletons found in nature. nih.govresearchgate.net
The linear squalene molecule undergoes a critical activation step before cyclization. The enzyme squalene epoxidase (SE) catalyzes the oxidation of squalene to form (S)-2,3-epoxysqualene, also known as 2,3-oxidosqualene. semanticscholar.orgnih.gov This epoxidation is a pivotal branching point in isoprenoid metabolism, directing the precursor towards either primary metabolism (sterol biosynthesis) or secondary metabolism (triterpenoid biosynthesis). researchgate.netnih.gov
The subsequent cyclization of (S)-2,3-epoxysqualene is one of the most complex enzymatic reactions in natural product biosynthesis, generating immense structural diversity from a single substrate. researchgate.net This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govnih.gov The enzyme initiates the reaction via protonation of the epoxide, triggering a cascade of cation-pi cyclizations and rearrangements (including 1,2-hydride and methyl shifts) that form the multiple rings of the triterpenoid scaffold. nih.gov For oleanane-type triterpenoids like this compound, the (S)-2,3-epoxysqualene is folded into a specific chair-chair-chair conformation, leading to the formation of a pentacyclic β-amyrin skeleton. researchgate.netnih.gov
Key Enzymes and Genes Involved in this compound Biosynthesis
The synthesis and subsequent modification of the this compound scaffold are orchestrated by several key enzyme families. These enzymes are responsible for the cyclization of the precursor, the introduction of hydroxyl groups at specific positions, and the attachment of sugar moieties to form the final saponin (B1150181) structures.
Oxidosqualene cyclases (OSCs) are the gatekeeper enzymes that catalyze the first committed step in triterpenoid biosynthesis, converting the linear (S)-2,3-epoxysqualene into diverse cyclic skeletons. nih.govresearchgate.netnih.gov Higher plants possess multiple OSC genes, allowing for the production of a wide range of triterpenoids. nih.govnih.gov
For the biosynthesis of this compound, the most crucial OSC is β-amyrin synthase (bAS, EC 5.4.99.39). nih.govcas.cz This enzyme specifically catalyzes the cyclization of (S)-2,3-epoxysqualene to produce β-amyrin, the pentacyclic oleanane-type triterpene that serves as the direct precursor for the vast majority of oleanane (B1240867) saponins. nih.govcas.czpnas.org The bAS enzyme is a key player in the metabolic pathway leading to theasaponins in C. oleifera. nih.gov Functional characterization of OSCs from Camellia sasanqua has confirmed the presence of enzymes that selectively produce the β-amyrin scaffold, underscoring their role in providing the foundational structure for compounds like this compound. nih.gov
Following the formation of the β-amyrin backbone, the scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govsemanticscholar.orgfrontiersin.org These heme-containing enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the triterpenoid skeleton, a process that dramatically increases their structural diversity and biological activity. frontiersin.orgresearchgate.net CYP450s typically act as monooxygenases, inserting a single oxygen atom from molecular oxygen into the substrate. researchgate.netresearchgate.net
In the biosynthesis of oleanane-type saponins, CYP450s are responsible for the multi-step oxidation of the β-amyrin core. frontiersin.orgoup.com For instance, in the formation of oleanolic acid, a single CYP450 enzyme can catalyze the sequential three-step oxidation of the C-28 methyl group of β-amyrin. oup.com Although the specific CYP450s that generate the precise hydroxylation pattern of this compound have not been fully elucidated, it is this family of enzymes that is responsible for creating its characteristic oxygenation pattern from the β-amyrin precursor. nih.govfrontiersin.org
The final step in the biosynthesis of many saponins is glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). nih.govsemanticscholar.orgfrontiersin.org These enzymes belong to the glycosyltransferase family 1 (GT1) and facilitate the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule—in this case, the triterpenoid aglycone (sapogenin) like this compound. nih.govfrontiersin.org
Glycosylation is a critical modification that enhances the water solubility, chemical stability, and biological properties of the saponin. nih.govfrontiersin.org Plant UGTs often possess a conserved 44-amino-acid sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is involved in binding the UDP-sugar donor. frontiersin.orgresearchgate.net The sequential action of different UGTs can lead to the formation of complex, branched sugar chains attached to the aglycone, contributing significantly to the vast diversity of saponins found in nature. nih.gov While this compound itself is the aglycone, it serves as the direct substrate for UGTs to produce various theasaponins in Camellia species. nih.gov
Data Tables
Table 1: Key Enzymes in the Biosynthesis Pathway Leading to this compound
| Enzyme Family | Specific Enzyme Example | Substrate(s) | Product(s) | Role in Pathway |
| Squalene Epoxidase (SE) | Squalene epoxidase | Squalene, O₂, NADPH | (S)-2,3-Epoxysqualene | Activation of the linear precursor for cyclization. semanticscholar.orgnih.gov |
| Oxidosqualene Cyclase (OSC) | β-Amyrin Synthase (bAS) | (S)-2,3-Epoxysqualene | β-Amyrin | Cyclization to form the pentacyclic oleanane backbone. nih.govcas.cznih.gov |
| Cytochrome P450 Monooxygenase (CYP450) | β-amyrin C-11 oxidase, β-amyrin C-28 oxidase | β-Amyrin, O₂, NADPH | Hydroxylated β-amyrin derivatives (e.g., Oleanolic acid) | Scaffold decoration via regio- and stereospecific hydroxylation. frontiersin.orgoup.com |
| UDP-Glycosyltransferase (UGT) | UGT74AG11 | Triterpenoid aglycone (e.g., this compound), UDP-sugar | Triterpenoid saponin (glycoside) | Attachment of sugar moieties to the sapogenin core. nih.govsemanticscholar.orgnih.gov |
Molecular Mechanisms of Action of Camelliagenin C in Preclinical Models
Interaction with Pathogen-Related Targets
Camelliagenin C has demonstrated notable interactions with components crucial for bacterial survival and pathogenesis, particularly those related to biofilm formation.
Bacterial biofilms are a significant factor in antibiotic resistance, providing a protective environment for pathogens. nih.govfrontiersin.orgnih.gov Camelliagenin, a saponin (B1150181) isolated from the defatted seeds of Camellia oleifera, has shown significant inhibitory effects on the biofilm formation of both Escherichia coli and Staphylococcus aureus. nih.govresearchgate.netnih.gov Research indicates that the antibacterial properties of camelliagenin are linked to its ability to disrupt these biofilms. nih.gov Studies have found that the IC₅₀ values of camelliagenin on the biofilms of these bacteria were significantly lower than those of conventional antibiotics like amoxicillin (B794) or erythromycin, which had minimal effect on the established biofilms. nih.gov This suggests that camelliagenin's mechanism targets the biofilm structure itself. nih.gov Further research has also shown that camellia saponins (B1172615) can inhibit biofilm formation in other pathogens, such as Bacillus cereus, by reducing the secretion of extracellular polymers and weakening the bacteria's ability to form biofilms. doi.org
| Bacterium | Camelliagenin IC₅₀ (μg/mL) | Antibiotic IC₅₀ (μg/mL) |
|---|---|---|
| Amoxicillin-resistant E. coli | Data not specified in source | > 1024 (Amoxicillin) |
| Erythromycin-resistant S. aureus | Data not specified in source | > 1024 (Erythromycin) |
Extracellular DNA (eDNA) is another critical structural component of the bacterial biofilm matrix, contributing to its stability and initial formation. nih.govmdpi.com Research has demonstrated that camelliagenin's anti-biofilm properties are also related to a decrease in eDNA content within the biofilm. nih.govresearchgate.netnih.gov Molecular docking simulations have been employed to understand this interaction on a molecular level. nih.govmdpi.com These simulations show that camelliagenin can spontaneously bind to and interact strongly with both MDH and eDNA. nih.govnih.gov This direct interaction with eDNA is believed to be a key part of the mechanism through which camelliagenin disrupts biofilm integrity and is expected to be a promising approach for addressing antibiotic-resistant bacteria. mdpi.com
| Target Molecule | Average Binding Energy (kcal/mol) | Average Interactive Energy (kcal/mol) |
|---|---|---|
| Mannitol (B672) Dehydrogenase (MDH) | -86.94 ± 1.99 | 39.70 ± 2.28 |
| Extracellular DNA (eDNA) | -105.01 ± 1.19 | 19.77 ± 1.64 |
Regulation of Cellular Signaling Pathways by this compound and its Derivatives
In addition to direct interactions with pathogen components, derivatives of this compound have been shown to modulate critical intracellular signaling pathways involved in the inflammatory response.
The Nuclear Factor Kappa-B (NF-κB) pathway is a central regulator of inflammatory and immune responses. nih.govecrjournal.comnih.gov Dysregulation of this pathway is linked to numerous inflammatory diseases. mdpi.com Preclinical studies on Sasanquasaponin (SQS), a derivative of this compound, have shown that it can exert significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, SQS was found to suppress the activity of phosphorylase in the NF-κB pathway. nih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The suppression of NF-κB activation is a recognized strategy for controlling inflammation, and several other saponins have demonstrated similar mechanisms. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases like ERK, JNK, and p38, is another crucial pathway that regulates inflammation. nih.govscienceopen.com The activation of MAPKs leads to the production of various inflammatory cytokines. mdpi.comnih.gov Research has demonstrated that Sasanquasaponin (SQS), a this compound derivative, significantly inhibits inflammation by suppressing the activity of phosphorylase in the MAPK signaling pathway. nih.gov Specifically, treatment with SQS was shown to inhibit the phosphorylation of ERK and JNK in LPS-induced inflammatory models. dntb.gov.ua By blocking the activation of the MAPK cascade, SQS effectively decreases the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, highlighting its potential as a modulator of inflammatory responses. nih.gov
| Signaling Pathway | Key Proteins Modulated | Observed Effect |
|---|---|---|
| NF-κB Pathway | NF-κB phosphorylase, iNOS, COX-2 | Inhibition of activation, leading to reduced expression of pro-inflammatory mediators. |
| MAPK Cascade | Phospho-ERK, Phospho-JNK | Inhibition of phosphorylation, leading to reduced production of pro-inflammatory cytokines. |
Janus Kinase 2 / Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) Signaling
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival. nih.gov This pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of JAK2. nih.gov Activated JAK2 then phosphorylates STAT3, which dimerizes and moves to the nucleus to regulate gene expression. nih.gov
In preclinical models, the JAK2/STAT3 pathway has been shown to be activated in response to cerebral insults like traumatic brain injury, stroke, and status epilepticus. nih.gov Activation of this pathway can lead to the expression of genes involved in cell survival and proliferation. nih.gov For instance, studies have shown that the JAK2/STAT3 pathway is activated in the hippocampus following experimental status epilepticus. nih.gov
The modulation of this pathway is being explored for therapeutic purposes. For example, in models of ischemic stroke, treatments that activate the JAK2/STAT3 pathway have been associated with improved functional outcomes and reduced cell death. nih.govnih.gov Conversely, inhibition of the JAK2/STAT3 pathway has been shown to decrease infarct volume and neuronal damage in some experimental stroke models. nih.gov In the context of cancer, the JAK2/STAT3 pathway is implicated in tumor pathogenesis, and its crosstalk with other signaling pathways, such as the mTOR pathway, is an area of active investigation. nih.gov
Modulation of Bcl-2 / Caspase-3 Apoptotic Pathways
The B-cell lymphoma-2 (Bcl-2) family of proteins and caspases are central regulators of apoptosis, or programmed cell death. mdpi.com The Bcl-2 family includes both anti-apoptotic members, like Bcl-2 itself, and pro-apoptotic members, such as Bax. nih.govscielo.org.ar The balance between these proteins determines the cell's susceptibility to apoptotic stimuli. mdpi.com A decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax can lead to the activation of executioner caspases, like caspase-3, which then carry out the process of cell death. nih.govmdpi.com
Sasanquasaponin (SQS), a compound related to this compound, has been shown in preclinical studies to induce apoptosis in HepG2 liver cancer cells by modulating the Bcl-2/caspase-3 pathway. nih.gov Treatment with SQS resulted in a time- and dose-dependent increase in apoptosis. nih.gov This was accompanied by a downregulation of Bcl-2 mRNA expression and an upregulation of Bax and caspase-3 mRNA expression. nih.gov The resulting decrease in Bcl-2 protein and increase in Bax protein lead to the activation of caspase-3, indicating that SQS triggers apoptosis through the mitochondrial pathway. nih.gov
This intrinsic pathway of apoptosis is initiated by mitochondrial disruption and the release of cytochrome c, which in turn activates the caspase cascade. mdpi.com The Bcl-2 family proteins regulate this process by controlling the permeability of the mitochondrial outer membrane. scielo.org.armdpi.com Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c, while pro-apoptotic proteins promote it. scielo.org.ar The activation of caspase-3 is a key step in the execution phase of apoptosis, as it cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. mdpi.com
Nuclear Factor Erythroid 2-Related Factor 2 / Heme Oxygenase-1 (Nrf2/HO-1) Pathway
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. dovepress.commdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor, Keap1. nih.govresearchgate.net Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). dovepress.comresearchgate.net This binding initiates the transcription of a variety of antioxidant and cytoprotective genes, with HO-1 being a prominent example. dovepress.comnih.gov
The induction of HO-1 provides significant protection against cellular damage by catalyzing the breakdown of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. nih.gov The Nrf2/HO-1 pathway plays a vital role in mitigating inflammation, apoptosis, and oxidative damage. dovepress.commdpi.com
Studies have shown that activation of the Nrf2/HO-1 pathway can be a therapeutic target for conditions associated with oxidative stress, such as metabolic-associated steatotic liver disease (MASLD) and Parkinson's disease. dovepress.comnih.gov In preclinical models of MASLD, activating this pathway has been shown to regulate antioxidant enzyme levels, reduce lipid peroxidation, and improve lipid metabolism. dovepress.com Similarly, in the context of neurodegenerative diseases, the Nrf2/HO-1 pathway is a focus of research for its neuroprotective effects. nih.gov The ability of this pathway to counteract oxidative stress and inflammation underscores its importance in maintaining cellular homeostasis. mdpi.com
Mammalian Target of Rapamycin (B549165) (mTOR) / STAT3 Signaling Axis
The mammalian target of rapamycin (mTOR) and STAT3 signaling pathways are key regulators of cell growth, proliferation, and survival, and their crosstalk is increasingly recognized as a critical factor in various diseases, including cancer. nih.govoncoscience.us mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. nih.gov mTORC1 is known to regulate protein synthesis and cell growth in response to nutrients and growth factors. oncoscience.us STAT3, as previously mentioned, is a transcription factor that plays a crucial role in cytokine signaling. nih.gov
Preclinical studies have demonstrated a significant interplay between mTOR and STAT3. For instance, mTORC1 can promote the transcription of HIF-1α mRNA through STAT3, highlighting a direct link between these two pathways. oncoscience.us In osteosarcoma cell lines, the crosstalk between mTOR and STAT3 has been shown to influence the sensitivity of cancer cells to treatment with mTOR inhibitors like rapamycin. nih.gov In rapamycin-sensitive cells, the inhibitor decreased the phosphorylation of STAT3 at one site (Y705), while in resistant cells, it affected another site (S727). nih.gov Furthermore, inhibiting STAT3 in resistant cells rendered them sensitive to rapamycin, indicating that STAT3 activity can mediate resistance to mTOR-targeted therapies. nih.gov
This signaling axis is also implicated in the regulation of immune responses. In dermal γδ T cells, both mTOR and STAT3 pathways are activated by innate stimuli and play differential roles in skin inflammation. nih.gov While both mTORC1 and mTORC2 are essential for the proliferation of these cells, mTORC2 deficiency specifically leads to a decrease in a subset of these cells (γδT17). nih.gov These findings underscore the complex and context-dependent nature of the mTOR/STAT3 signaling axis in both cancer and immunology.
Toll-like Receptor 4 (TLR4) Pathway Interactions
Toll-like receptor 4 (TLR4) is a key component of the innate immune system, primarily recognized for its role in detecting lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. frontiersin.orgfrontiersin.org Upon binding to its ligand, TLR4 initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines. frontiersin.orgnih.gov This pathway can be activated by both pathogen-associated molecular patterns (PAMPs), like LPS, and damage-associated molecular patterns (DAMPs), which are host-derived molecules released from stressed or dying cells. frontiersin.orgnih.gov
The activation of TLR4 signaling involves a complex interplay of several proteins. For instance, the recognition of LPS by TLR4 is facilitated by the MD-2 protein. frontiersin.org The downstream signaling is mediated by adaptor proteins, leading to two distinct pathways: the MyD88-dependent pathway and the TRAM-TRIF-dependent pathway. frontiersin.org
Preclinical studies have explored the interactions of various compounds with the TLR4 pathway. While direct evidence of this compound interaction is limited, related saponins have been studied for their immunomodulatory effects, some of which may involve TLR4 signaling. uq.edu.au The TLR4 pathway is a central hub for integrating signals from both external pathogens and internal damage, making it a critical area of research for understanding and potentially modulating inflammatory responses in various disease states.
Influence on Specific Cellular Processes
Inhibition of Bacterial Growth
Camelliagenin, a saponin isolated from the defatted seeds of Camellia oleifera, has demonstrated significant antibacterial properties in preclinical studies. nih.govnih.gov Research has shown its effectiveness against both Escherichia coli and Staphylococcus aureus, including strains resistant to conventional antibiotics. nih.govresearchgate.net The antibacterial activity of camelliagenin has been observed both in vitro and in vivo. nih.gov
A key mechanism behind camelliagenin's antibacterial action is its ability to inhibit the formation of bacterial biofilms. nih.govresearchgate.net Biofilms are communities of bacteria embedded in a self-produced matrix, which provides protection against antibiotics and the host immune system, contributing significantly to antibiotic resistance. nih.gov Camelliagenin has been shown to disrupt biofilm formation in both E. coli and S. aureus. nih.govnih.gov
The inhibitory effect on biofilms is linked to the compound's interaction with key components of the biofilm matrix, namely mannitol dehydrogenase (MDH) and extracellular DNA (eDNA). nih.govresearchgate.netmdpi.com Studies have revealed that camelliagenin treatment leads to a decrease in both MDH activity and eDNA content within the biofilm. nih.govnih.govmdpi.com Molecular simulations have further supported these findings, indicating a strong interaction between camelliagenin and both MDH and eDNA. nih.govresearchgate.net By targeting these essential biofilm components, camelliagenin effectively compromises the structural integrity of the biofilm, thereby reducing bacterial viability and increasing their susceptibility to antibiotics.
Table 1: In Vitro Antibacterial Activity of Camelliagenin
| Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 71.4 µg/mL | researchgate.net |
| Staphylococcus aureus | 94.5 µg/mL | researchgate.net |
Regulation of Ferroptosis in Cellular Contexts
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. frontiersin.org While direct experimental studies detailing the specific role of this compound in the regulation of ferroptosis are not extensively documented in current literature, the mechanisms of ferroptosis provide a framework for its potential activity. The central axis governing ferroptosis involves the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to detoxify lipid hydroperoxides into non-toxic lipid alcohols, thereby protecting cells from peroxidative damage. mdpi.comnih.gov
Induction of ferroptosis can occur through two primary pathways:
System Xc- Inhibition (Class I): Compounds like erastin (B1684096) block the System Xc- cystine/glutamate antiporter (composed of SLC7A11 and SLC3A2 subunits), leading to a depletion of intracellular cysteine. mdpi.commdpi.com Cysteine is a crucial precursor for the synthesis of GSH, and its depletion results in the inactivation of GPX4, leading to lipid peroxidation. mdpi.commdpi.com
Direct GPX4 Inhibition (Class II): Molecules such as RSL3 directly and covalently bind to the active site of GPX4, inhibiting its enzymatic function and triggering ferroptosis. mdpi.com
The sensitivity of cells to ferroptosis is also dictated by their lipid metabolism, particularly the abundance of polyunsaturated fatty acids (PUFAs). The enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) plays a critical role by enriching cellular membranes with PUFAs, making them more susceptible to peroxidation. mdpi.comnih.gov The interplay between these pathways determines a cell's fate in response to ferroptotic stimuli. nih.govcam.ac.uk Given that various natural products have been identified as modulators of ferroptosis by targeting the GPX4 axis, it represents a plausible, though yet unconfirmed, mechanism for this compound. thno.orgmdpi.com
Table 1: Key Proteins in the Regulation of Ferroptosis
| Protein | Function in Ferroptosis Regulation | Effect of Inhibition/Downregulation |
|---|---|---|
| GPX4 | Catalyzes the reduction of lipid hydroperoxides to lipid alcohols, preventing lipid peroxidation. | Promotes ferroptosis. nih.govthno.org |
| SLC7A11 | A subunit of the System Xc- antiporter; mediates cystine import for glutathione synthesis. | Depletes glutathione, inactivates GPX4, and induces ferroptosis. mdpi.commdpi.com |
| ACSL4 | Enriches membranes with polyunsaturated fatty acids (PUFAs), the substrates for lipid peroxidation. | Confers resistance to ferroptosis. nih.govmdpi.com |
| Ferritin | An intracellular protein that stores iron, preventing its participation in Fenton reactions. | Increases the labile iron pool, promoting ferroptosis. cam.ac.uk |
Modulatory Effects on Inflammatory Responses
This compound and its derivatives have demonstrated significant modulatory effects on inflammatory responses in various preclinical models. The primary mechanism underlying these anti-inflammatory properties involves the inhibition of key signaling pathways that regulate the expression of pro-inflammatory mediators.
A prominent derivative, Sasanquasaponin (SQS), which has this compound as its aglycone, has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govmdpi.com Treatment with SQS significantly suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com Furthermore, SQS inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing key inflammatory mediators. nih.govmdpi.com
The molecular basis for this inhibition lies in the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov In the canonical NF-κB pathway, SQS prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.gov This action prevents the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and enzymes. nih.govdovepress.com Similarly, SQS has been observed to suppress the phosphorylation of key kinases in the MAPK pathway. nih.gov
Beyond the NF-κB and MAPK pathways, the NLRP3 inflammasome is another critical component of the innate immune system that could be a target for this compound. frontiersin.org The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of IL-1β and IL-18. frontiersin.orgnih.gov While direct evidence linking this compound to NLRP3 inhibition is still emerging, other triterpenoids from Camellia species have shown the ability to modulate inflammasome activity, suggesting a potential mechanism for investigation. uq.edu.au
Table 2: Anti-Inflammatory Effects of a this compound Derivative (Sasanquasaponin) in LPS-Stimulated Macrophages
| Inflammatory Marker | Effect Observed | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| TNF-α | Decreased production/secretion | NF-κB, MAPK | nih.govmdpi.com |
| IL-6 | Decreased production/secretion | NF-κB, MAPK | nih.govmdpi.com |
| IL-1β | Decreased production/secretion | NF-κB, MAPK | nih.govmdpi.com |
| iNOS | Decreased expression | NF-κB | nih.govmdpi.com |
| COX-2 | Decreased expression | NF-κB | nih.govmdpi.com |
| p-p65 | Decreased phosphorylation | NF-κB | nih.gov |
| p-IκBα | Decreased phosphorylation | NF-κB | nih.gov |
Preclinical Efficacy Studies of Camelliagenin C in Animal Models Non Human
Evaluation in Models of Bacterial Infection
Camelliagenin C has been investigated for its therapeutic potential in non-human animal models of bacterial infections, particularly in the context of poultry diseases where antibiotic resistance is a growing concern. nih.govresearchgate.net Research has focused on its efficacy against common and problematic pathogens such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net
Avian colibacillosis, caused by Avian Pathogenic Escherichia coli (APEC), leads to significant economic losses in the poultry industry. nih.govnih.gov In an experimental model using chicks, this compound demonstrated notable therapeutic effects against an amoxicillin-resistant strain of E. coli. nih.govresearchgate.net
Infected chicks that were left untreated exhibited severe symptoms including depression, anorexia, dullness, and diarrhea. nih.gov The administration of this compound resulted in a significant, dose-dependent decrease in the in vivo bacterial count, indicating a potent antibacterial effect. nih.govresearchgate.net Furthermore, the compound was shown to inhibit the formation of bacterial biofilm, a key factor in antibiotic resistance. nih.govresearchgate.net This inhibition is linked to a reduction in the activity of mannitol (B672) dehydrogenase (MDH) and the content of extracellular DNA (eDNA), both of which are crucial for biofilm integrity. nih.govresearchgate.net
The study highlighted that this compound could serve as a promising alternative or adjunct to conventional antibiotics for managing avian colibacillosis. nih.gov
Interactive Table: Efficacy of this compound in Avian Colibacillosis Model
Below are the summarized findings from the study. Use the filter to select specific outcomes.
Similar to its effects against E. coli, this compound has shown significant efficacy in animal models of Staphylococcus aureus infection. nih.govresearchgate.net S. aureus is a major pathogen in poultry, and the emergence of antibiotic-resistant strains, such as those resistant to erythromycin, poses a significant challenge. nih.govresearchgate.net
In a study involving chicks infected with an erythromycin-resistant S. aureus strain, treatment with this compound led to a dose-dependent increase in the bacterial growth inhibition rate and a significant reduction in the bacterial count in the animals. nih.govresearchgate.net The compound's ability to inhibit biofilm formation was also observed in S. aureus, acting through the same mechanism of reducing MDH activity and eDNA content. nih.govresearchgate.net These findings suggest that this compound has considerable potential as an antibacterial agent for treating staphylococcal infections in poultry, possibly helping to overcome issues of antibiotic resistance. nih.gov
Considerations for Experimental Design and Translational Relevance in Preclinical Animal Research
The translation of findings from preclinical animal models to human clinical applications is a complex process fraught with challenges. nih.govacs.org While animal models are indispensable for the initial evaluation of new therapeutic agents like this compound, careful experimental design and an understanding of the models' limitations are crucial for generating reproducible and translationally relevant data. doctorlib.orgasm.org
A primary consideration in experimental design is the selection of an appropriate animal model that accurately mimics the human condition or the specific disease being studied. amegroups.orgnih.gov Factors such as the animal's genetic background, the route of infection, and the endpoints measured must be carefully chosen to align with the research objectives. nih.gov For instance, using outbred animal stocks can mimic the genetic heterogeneity of the human population, but may require larger sample sizes to achieve statistical significance. nih.gov Conversely, inbred strains offer a more uniform response but may not capture the full spectrum of disease presentation. nih.govembopress.org
The internal validity of a study, which ensures that observed effects are due to the intervention, is paramount. oup.com This is achieved through measures like randomization, blinding, and appropriate statistical analysis to minimize bias. oup.com The lack of stringent guidelines for the preclinical evaluation of antimicrobial agents in animal models can lead to high inter-laboratory variation, making it difficult to compare results across studies. asm.org
External validity, or the extent to which findings can be generalized to other populations (like humans), is a major hurdle. acs.org Differences in physiology, metabolism, and immune responses between animal species and humans can lead to discrepancies in drug efficacy and toxicity. nih.govacs.org "Humanized" animal models, which are genetically modified to express human genes or receptors, are being developed to improve translational relevance, particularly in infectious disease research. embopress.orgnih.gov Ultimately, while animal models are powerful tools for initial screening and mechanistic studies, the data must be interpreted with caution, recognizing the inherent limitations and the gap that often exists between preclinical results and clinical outcomes. nih.govdoctorlib.org
Computational Chemistry and Molecular Modeling Applied to Camelliagenin C
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Camelliagenin C, and its biological targets.
Prediction of Binding Affinities and Interactions with Biological Macromolecules (e.g., MDH, eDNA)
Molecular simulation studies have revealed that this compound exhibits strong interactions with biological macromolecules like mannitol (B672) dehydrogenase (MDH) and extracellular DNA (eDNA). These interactions are crucial for its potential as an antibiotic substitute. The binding of this compound to these targets is a key mechanism in its ability to inhibit the biofilm formation of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.
While specific binding affinity values in kcal/mol for this compound with MDH and eDNA are not extensively reported in the available literature, the qualitative evidence from molecular simulations strongly suggests a significant and stable interaction. The complex formation is driven by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, which collectively contribute to the binding affinity.
Table 1: Predicted Interactions of this compound with Biological Targets
| Target Macromolecule | Predicted Interaction Type | Implied Biological Effect |
| Mannitol Dehydrogenase (MDH) | Strong, stable binding | Inhibition of bacterial biofilm formation |
| Extracellular DNA (eDNA) | Strong, stable binding | Disruption of biofilm integrity |
Structural Basis of Receptor Binding and Selectivity
The structural features of this compound, an oleanane-type triterpenoid (B12794562), are pivotal to its binding and selectivity. The rigid pentacyclic triterpene core provides a scaffold for the spatial arrangement of various functional groups, including hydroxyl moieties. These groups are critical for forming specific hydrogen bonds with amino acid residues in the binding pockets of target proteins like MDH.
The selectivity of this compound for its targets is governed by the complementarity of its three-dimensional shape and the topology of the receptor's binding site. The specific arrangement of hydrophilic and hydrophobic regions on the surface of this compound dictates its orientation within the binding pocket, maximizing favorable interactions and minimizing steric clashes. This precise fit is fundamental to its biological activity and distinguishes its binding from that of other molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics simulations provide a dynamic view of the conformational behavior and stability of molecular systems over time. These simulations are essential for understanding how this compound and its complexes behave in a solvated environment, offering insights beyond the static picture provided by molecular docking.
Enhanced Sampling Techniques and Free Energy Calculations
To overcome the limitations of classical MD simulations in sampling large conformational changes or calculating binding free energies, enhanced sampling techniques are often employed. Methods like umbrella sampling, metadynamics, and replica-exchange molecular dynamics can be used to explore the free energy landscape of this compound binding to its receptors. These techniques can provide a more accurate estimation of the binding free energy (ΔG_bind), which is a critical parameter for quantifying the strength of a ligand-receptor interaction. While specific free energy calculations for this compound are not yet reported, these methods represent a powerful future direction for quantifying its binding affinities.
Table 2: Common Enhanced Sampling and Free Energy Calculation Methods
| Technique | Principle | Application in this compound Studies |
| Umbrella Sampling | Applies a biasing potential to overcome energy barriers along a reaction coordinate. | Calculation of the potential of mean force for the dissociation of this compound from its target. |
| Metadynamics | Adds a history-dependent bias to the potential energy surface to accelerate the exploration of conformational space. | Exploration of different binding modes and conformational states of this compound complexes. |
| Replica Exchange MD | Simulates multiple replicas of the system at different temperatures to enhance sampling of the conformational space. | Overcoming energy barriers and achieving better convergence in simulations of flexible this compound complexes. |
| MM/PBSA and MM/GBSA | End-state methods that calculate the binding free energy from MD simulation snapshots. | Estimation of the binding free energy of this compound to its biological targets. |
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and spectroscopic properties of molecules. These methods provide a detailed understanding of the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and its interaction with light.
Determining the electronic properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.
Predicting spectroscopic properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the structural elucidation and characterization of this compound.
Analyzing molecular electrostatic potential (MEP): Mapping the MEP on the molecular surface to identify electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions with biological targets.
Computational studies on related oleanane-type triterpenoids have demonstrated the utility of DFT in elucidating their structural and electronic characteristics, providing a framework for future quantum chemical investigations of this compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com For a molecule like this compound, DFT applications are multifaceted, providing foundational data for understanding its chemical nature. While specific DFT studies exclusively focused on this compound are not prevalent in the current literature, the application of this theory to triterpenoids and other complex natural products is well-established. mdpi.com
The primary application of DFT for this compound would be geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. researchgate.netarxiv.orgnih.gov An accurately optimized structure is the cornerstone for all further computational analyses. For instance, DFT calculations at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can yield the precise spatial coordinates of the molecule's complex polycyclic structure. nih.govclinicsearchonline.org
Furthermore, DFT is employed to calculate a variety of electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. ku.edu.np The MEP map is particularly insightful as it reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is critical for predicting how the molecule will interact with biological targets, such as proteins or enzymes, and for understanding its intermolecular interactions. ku.edu.npnih.gov Vibrational frequency analysis is another key application, which can predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization. nih.govku.edu.np
Analysis of HOMO-LUMO Energy Gaps and Reactivity
Central to the electronic characterization of a molecule via DFT is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ku.edu.npjoaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. schrodinger.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov This analysis is fundamental to understanding the potential of this compound to participate in chemical reactions, including those relevant to its biological activity.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. semanticscholar.orgresearchgate.netfrontiersin.org These descriptors provide a quantitative basis for comparing the reactivity of this compound with its derivatives or other related saponins (B1172615).
A hypothetical set of reactivity descriptors for this compound, derived from DFT calculations, is presented in the table below. Such data would be invaluable for predicting its behavior in a biological system.
| Reactivity Descriptor | Formula | Typical Value (Arbitrary Units) | Interpretation for this compound |
| HOMO Energy (EHOMO) | - | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy (ELUMO) | - | -1.5 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV | A larger gap suggests higher stability and lower reactivity. |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released when an electron is added. |
| Absolute Hardness (η) | (I - A) / 2 | 2.5 eV | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | -4.0 eV | Represents the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | 3.2 eV | Quantifies the ability to accept electrons. |
Note: The values in this table are hypothetical and for illustrative purposes, as specific published DFT calculations for this compound were not available. The values are representative of similar triterpenoid structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. phmethods.net For this compound, QSAR studies would be instrumental in designing derivatives with improved therapeutic properties.
A QSAR study on this compound derivatives would involve several key steps. First, a dataset of derivatives with experimentally measured biological activities (e.g., anti-inflammatory, cytotoxic, or nematicidal activity) would be compiled. phmethods.netresearchgate.net The three-dimensional structures of these molecules would then be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) properties. researchgate.net
Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a QSAR model is then developed that correlates a subset of these descriptors with the observed biological activity. phmethods.netresearchgate.net A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive capability allows for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. researchgate.net
For example, a QSAR study on triterpenoid saponin (B1150181) analogues for nematicidal activity identified key descriptors and developed a predictive model with a high correlation coefficient (r² = 0.8684), indicating a strong relationship between the selected descriptors and the observed activity. phmethods.net A similar approach for this compound derivatives could identify the crucial structural features required for a specific biological effect.
| QSAR Model Component | Description | Example for this compound Derivatives |
| Dataset | A collection of this compound derivatives with measured biological activity (e.g., pIC50). | 20-30 novel ester or ether derivatives of this compound. |
| Dependent Variable | The biological activity being modeled. | Anti-inflammatory activity against a specific enzyme. |
| Independent Variables | Calculated molecular descriptors. | LogP (hydrophobicity), Molecular Weight, Dipole Moment, Steric parameters (e.g., Verloop). |
| Statistical Method | Algorithm used to build the correlation model. | Multiple Linear Regression (MLR) or Partial Least Squares (PLS). |
| Validation | Statistical tests to assess the model's robustness and predictive power. | Internal validation (cross-validation, q²) and external validation (prediction on a test set, pred_r²). |
| Model Equation | The mathematical equation relating descriptors to activity. | pIC50 = β₀ + β₁(LogP) + β₂(Dipole) + ... + ε |
Application of Machine Learning and Generative AI in this compound Discovery and Optimization
The fields of machine learning (ML) and generative artificial intelligence (AI) are revolutionizing drug discovery, and their application to natural products like this compound holds immense potential. nih.govresearchgate.netnih.gov
Machine learning models, such as Random Forest, Support Vector Machines, and Deep Neural Networks, can be trained on large datasets of saponins and other natural products to predict a wide range of properties. nih.govresearchgate.net For this compound, ML models could be developed to:
Predict Bioactivity: Classify the molecule as active or inactive against various biological targets or predict specific activity values (e.g., IC50). nih.gov
Virtual Screening: Rapidly screen large virtual libraries of this compound derivatives to identify those with the highest probability of being active. nih.gov
ADMET Prediction: Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is crucial for early-stage drug development.
For instance, a generative model could be constrained to maintain the core triterpenoid scaffold of this compound while generating novel combinations of functional groups at specific positions to maximize a desired biological activity, guided by a predictive ML model. This synergy between predictive and generative models creates a powerful, automated cycle for molecular design and optimization.
| Technology | Application for this compound | Potential Outcome |
| Machine Learning (Predictive) | Training a model on a dataset of known saponins and their activities. | A model that accurately predicts the anti-cancer activity of a new this compound derivative based on its structure. |
| Machine Learning (Predictive) | Developing models to predict ADMET properties. | Early identification of derivatives with poor pharmacokinetic profiles, reducing late-stage failures. |
| Generative AI (De Novo Design) | Using a VAE or GAN to generate novel saponin-like structures. | Creation of virtual libraries of novel this compound analogues with diverse chemical features. |
| Generative AI (Optimization) | Coupling a generative model with a scoring function (e.g., predicted activity and drug-likeness). | Design of specific this compound derivatives optimized for high potency and favorable ADMET properties. |
Preclinical Data on the Metabolism and Pharmacokinetics of this compound Not Publicly Available
Following a comprehensive search for scientific literature and data, detailed information regarding the preclinical metabolism and pharmacokinetics of the chemical compound this compound is not available in publicly accessible resources.
Studies concerning the in vitro and in vivo disposition of a specific compound are highly specialized and are often conducted as part of proprietary drug discovery and development programs. This type of research, which includes metabolic stability assessments in liver fractions, metabolite identification in various biological systems, and pharmacokinetic profiling in animal models, is crucial for evaluating the potential of a new chemical entity.
The requested detailed outline, covering aspects from in vitro metabolism in subcellular fractions like liver microsomes and S9 to in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) and mass balance studies in non-human species, requires specific experimental data. Unfortunately, no published studies were identified that have investigated these properties for this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection. The generation of such an article would necessitate access to non-public, proprietary research data.
Metabolism and Pharmacokinetics of Camelliagenin C in Preclinical Systems Non Human
In Vivo Pharmacokinetic and Metabolic Characterization of Camelliagenin C in Animal Models
Metabolite Identification and Profiling in Animal Biofluids and Tissues
Detailed metabolite identification of this compound in preclinical systems is an area requiring more targeted research. However, based on the general metabolic pathways of triterpenoid (B12794562) saponins (B1172615), several biotransformation reactions can be anticipated. Saponins, due to their large molecular size and hydrophilic nature, generally exhibit poor intestinal absorption. researchgate.net A significant portion of ingested saponins is likely metabolized by the gut microbiota before absorption. researchgate.net
Upon oral administration, the initial metabolic transformations of this compound and its parent saponins are likely to occur in the gastrointestinal tract. Intestinal microflora can hydrolyze the sugar moieties attached to the aglycone, this compound. researchgate.netnih.gov This deglycosylation is a crucial step that can significantly influence the bioavailability and subsequent systemic metabolism of the compound.
Once absorbed, the deglycosylated aglycone, this compound, would be subjected to Phase I and Phase II metabolic reactions, primarily in the liver. nih.gov Phase I reactions may include oxidation, reduction, and hydrolysis, while Phase II reactions typically involve conjugation with endogenous molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion. nih.gov
While specific metabolites of this compound have not been definitively identified and profiled in animal biofluids and tissues in the available literature, studies on extracts from Camellia seed cake in mice have explored its effects on metabolic pathways, such as those related to lipid metabolism, without pinpointing the exact metabolic fate of its saponin (B1150181) constituents. nih.govresearchgate.net
Table 1: Potential Metabolites of this compound in Preclinical Systems (Hypothetical)
| Putative Metabolite Class | Potential Site of Formation | Key Metabolic Reaction |
| Deglycosylated Aglycones | Gastrointestinal Tract | Hydrolysis by gut microbiota |
| Hydroxylated Metabolites | Liver | Phase I Oxidation (Cytochrome P450) |
| Glucuronide Conjugates | Liver | Phase II Conjugation (UGT enzymes) |
| Sulfate Conjugates | Liver | Phase II Conjugation (SULT enzymes) |
This table is based on the general metabolism of triterpenoid saponins and is hypothetical in the absence of specific data for this compound.
Comparative Analysis of Metabolic Pathways Across Preclinical Animal Models
A comparative analysis of the metabolic pathways of this compound across different preclinical animal models, such as rats, mice, and dogs, is currently not available in the scientific literature. Such studies are essential for understanding species-specific differences in drug metabolism, which can have significant implications for extrapolating preclinical data to humans.
Generally, the metabolism of xenobiotics can vary considerably between species due to differences in the expression and activity of drug-metabolizing enzymes, including cytochrome P450s and conjugating enzymes. researchgate.net For instance, the composition and metabolic capacity of the gut microbiota can also differ significantly among animal models, leading to variations in the initial breakdown of saponins like those containing this compound. researchgate.net
Research on other saponins has demonstrated species-dependent pharmacokinetic profiles. researchgate.net For example, the extent of biliary excretion, a major elimination route for many saponins, can vary between rats and other species. researchgate.net Without direct comparative studies on this compound, it is challenging to predict how its metabolic pathways would differ between, for instance, a rat and a mouse model.
Table 2: General Comparison of Saponin Metabolism Across Preclinical Models
| Animal Model | Key Metabolic Characteristics (General for Saponins) |
| Rat | Often used model; extensive biliary excretion is common for many compounds. Gut microbiota plays a significant role in initial hydrolysis. |
| Mouse | May exhibit different rates of metabolism compared to rats due to variations in enzyme activity. Studies on Camellia seed cake have been conducted in mice. nih.govresearchgate.net |
| Dog | Can have different profiles of drug-metabolizing enzymes compared to rodents, potentially leading to different metabolite profiles. |
| Rabbit | Known to have distinct metabolic pathways for certain compounds compared to other preclinical models. |
This table provides a general overview and is not specific to this compound due to a lack of available data.
Future Perspectives and Research Gaps in Camelliagenin C Studies
Targeted Synthesis of Specific Camelliagenin C Derivatives for Enhanced Activity
While this compound possesses intrinsic biological activity, its native structure may not be optimal for therapeutic applications. The targeted synthesis of derivatives is a critical step toward enhancing its potency, selectivity, and pharmacokinetic profile. The structure-activity relationship of saponins (B1172615) is complex, with small structural modifications often leading to significant changes in biological effects.
A key area for exploration is the modification of the hydroxyl groups on the oleanane (B1240867) skeleton. Esterification at the C-28 position, for example, has been shown to dramatically enhance the antimicrobial activity of related sapogenins, particularly with the introduction of aromatic or heterocyclic rings. nih.gov Creating a library of this compound derivatives with diverse acyl groups at its various hydroxyl positions could lead to compounds with improved activity and target specificity. Furthermore, methods like acid or alkaline hydrolysis can be employed to modify the glycosidic linkages of the parent saponins, yielding various sapogenins, including this compound, which can then be used as starting materials for further derivatization. researchgate.net
Future synthetic strategies should focus on creating derivatives with improved water solubility, metabolic stability, and cell permeability, which are common hurdles for natural product drug development. The design and synthesis of dual-linker strategies for solid-phase synthesis could also accelerate the creation of a diverse library of oleanolic acid derivatives, a technique that could be adapted for this compound. bibliotekanauki.pl
Advanced Omics Approaches for Comprehensive Biological Understanding
To move beyond a superficial understanding of this compound's effects, advanced "omics" technologies are indispensable. These high-throughput methods provide a global view of the molecular changes within a biological system in response to a compound. enago.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic picture of the mechanism of action, identify novel targets, and discover biomarkers for efficacy. libretexts.orgmdpi.comnih.gov
Transcriptomics: Analyzing changes in mRNA expression in cells treated with this compound can reveal which signaling pathways are modulated. For instance, identifying the upregulation of pro-apoptotic genes and downregulation of cell-cycle progression genes in cancer cells would provide strong mechanistic evidence for its anti-tumor activity.
Proteomics: This approach identifies the proteins that are differentially expressed or post-translationally modified upon treatment. It can help pinpoint the direct molecular targets of this compound and understand the downstream functional consequences. mdpi.com
Metabolomics: As the end products of cellular processes, metabolites provide a real-time snapshot of the cell's physiological state. libretexts.org Metabolic profiling can reveal how this compound alters cellular metabolism, which is often dysregulated in diseases like cancer.
The integration of these multi-omics datasets is a significant challenge but holds the key to a systems-level understanding of how this compound functions, moving research from a single-target to a network-based perspective. mdpi.commdpi.com
Development of Novel In Vitro and In Silico Models for Mechanistic Research
To obtain more physiologically relevant data, research must move beyond traditional 2D cell culture. The development of advanced in vitro and in silico models is crucial for mechanistic research and for better predicting in vivo outcomes.
Advanced In Vitro Models:
3D Cell Cultures: Spheroids and organoids more closely mimic the complex architecture and microenvironment of native tissues. Testing this compound derivatives in these models can provide more accurate insights into their potential efficacy, particularly in complex diseases like cancer.
Organ-on-a-Chip: These microfluidic devices can simulate the physiology of human organs, allowing for the study of a compound's effect on specific tissues and the interaction between different organ systems.
In Silico Models: Computational methods are powerful tools for accelerating drug discovery.
Molecular Docking: This technique predicts how a ligand, such as a this compound derivative, binds to the active site of a target protein. It has already been used to show that this compound can interact with key components of bacterial biofilms, such as mannitol (B672) dehydrogenase (MDH) and extracellular DNA (eDNA). researchgate.netnih.govmdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between a compound and its target over time, providing deeper insights into the stability of the complex and the mechanism of action. mdpi.com These simulations are crucial for understanding how saponins might disrupt microbial membranes or interact with specific enzymes. mdpi.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable drug-like characteristics for further development. mdpi.com
Interdisciplinary Research Collaborations for Comprehensive Characterization
The multifaceted nature of natural products research necessitates a highly collaborative, interdisciplinary approach. The comprehensive characterization of this compound requires expertise spanning multiple scientific fields. olemiss.edumedinadiscovery.com
Natural Product Chemistry: Experts are needed for the isolation of pure this compound from Camellia species, structural elucidation of new derivatives, and development of scalable synthetic routes. medinadiscovery.com
Pharmacology and Biology: Biologists and pharmacologists are essential for designing and executing robust in vitro and in vivo assays to determine biological activity, efficacy, and mechanism of action. snu.ac.kr
Computational Science: Bioinformaticians and computational chemists are crucial for analyzing large omics datasets and performing the in silico modeling needed to guide drug design and interpret experimental results. nih.gov
Agricultural Science: Collaboration with agricultural scientists can help optimize the cultivation of Camellia plants to maximize the yield of this compound and other valuable saponins.
Institutions like the National Center for Natural Products Research exemplify this collaborative model, bringing together diverse expertise to advance the scientific understanding of natural products. olemiss.edu Fostering such collaborations will be paramount to unlocking the full potential of this compound.
Expanding the Scope of Biological Activities and Therapeutic Potential beyond Current Findings
Initial research has highlighted the antibacterial and anti-inflammatory potential of this compound and related saponins. nih.govmdpi.comresearchgate.net However, triterpenoid (B12794562) saponins are known for their wide spectrum of pharmacological effects, and a systematic expansion of screening is warranted. researchgate.net
Many saponins from Camellia species have demonstrated anti-cancer, antioxidant, and neuroprotective activities. researchgate.netekosfop.or.kr It is highly probable that this compound and its derivatives could also be active in these areas. A comprehensive screening of a derivative library against a wide range of disease models and molecular targets could uncover novel therapeutic applications. For instance, saponins have been investigated for their potential to inhibit tumor growth, modulate the immune system, and protect against cardiovascular disease. ekosfop.or.krekosfop.or.kr Furthermore, exploring synergistic effects with existing drugs could open new avenues for combination therapies, potentially enhancing efficacy and overcoming drug resistance. nih.govmdpi.com
Table 1: Potential Future Research Areas for this compound
| Therapeutic Area | Scientific Rationale | Proposed Research Direction | Key Molecular Targets/Pathways |
| Oncology | Many oleanane-type triterpenoids exhibit cytotoxic and anti-proliferative effects against various cancer cell lines. researchgate.netekosfop.or.kr | Screen derivatives against a panel of human cancer cell lines (e.g., breast, lung, colon). Investigate effects on apoptosis, angiogenesis, and metastasis. | PTP1B, NF-κB, MAPK, Caspases mdpi.comcolab.wschosun.ac.kr |
| Virology | Saponins can interfere with viral replication cycles, including attachment and entry into host cells. | Evaluate antiviral activity against a range of viruses, particularly enveloped viruses. | Viral glycoproteins, host cell receptors |
| Neuroprotection | The anti-inflammatory and antioxidant properties of saponins may combat neuroinflammation and oxidative stress in neurodegenerative diseases. researchgate.net | Test neuroprotective effects in cellular and animal models of Alzheimer's or Parkinson's disease. | Nrf2, inflammatory cytokines (TNF-α, IL-6) mdpi.comcolab.ws |
| Cardiovascular Health | Saponins have been reported to have beneficial effects on cholesterol metabolism and blood pressure. ekosfop.or.kr | Investigate the effects on cholesterol uptake, endothelial function, and blood pressure in relevant models. | HMG-CoA reductase, LDL receptor |
| Immunomodulation | Saponins are well-known for their use as vaccine adjuvants and their ability to modulate immune responses. bibliotekanauki.pl | Assess the ability of derivatives to stimulate or suppress specific immune cell populations and cytokine production. | Toll-like receptors (TLRs), cytokine signaling pathways |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Camelliagenin C in plant matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its specificity and sensitivity. For instance, studies analyzing Camellia oleifera compost samples utilized LC-MS/MS to track this compound degradation, with response intensity declining from 137,336 (day 0) to 68,201 (day 40) . Gas chromatography (GC-MS) may also be employed for volatile derivatives, but sample preparation must avoid saponin degradation. Ensure calibration with certified reference standards and validate precision using triplicate runs.
Q. How can researchers ensure reproducibility in this compound extraction protocols?
- Methodological Answer : Standardize extraction parameters such as solvent polarity (e.g., ethanol-water gradients), temperature (40–60°C), and duration (2–4 hours). Document particle size reduction (e.g., 0.5–1.0 mm mesh) to enhance solvent penetration. For example, composting studies of Camellia oleifera shells required homogenization to <1 mm particles to achieve consistent saponin recovery . Include purity verification via NMR or FTIR, and cross-reference with published protocols from peer-reviewed journals to mitigate variability .
Q. What are the key challenges in isolating this compound from co-occurring saponins?
- Methodological Answer : Co-elution with structurally similar compounds (e.g., Camelliagenin D and theasapogenol A) complicates isolation. Use orthogonal purification methods: initial fractionation via silica gel chromatography followed by reverse-phase HPLC with a C18 column. Adjust mobile phase gradients (e.g., acetonitrile:water) to resolve overlapping peaks. Confounders can be identified via tandem MS fragmentation patterns .
Advanced Research Questions
Q. How can experimental designs address conflicting data on this compound’s bioactivity across studies?
- Methodological Answer : Heterogeneity in bioactivity assays (e.g., cytotoxicity vs. anti-inflammatory models) may stem from differences in cell lines, dosage regimes, or impurity profiles. Conduct meta-analyses using the I² statistic to quantify heterogeneity, as described by Higgins & Thompson (2002), and subgroup analyses to isolate variables (e.g., purity >95% vs. crude extracts) . Pre-register protocols on platforms like PROSPERO to enhance transparency.
Q. What strategies are effective for elucidating this compound’s biosynthetic pathways?
- Methodological Answer : Combine multi-omics approaches: transcriptomics to identify candidate genes (e.g., cytochrome P450s) in Camellia tissues, and metabolomics to trace isotopic labeling (e.g., ¹³C-glucose) through intermediates. CRISPR-Cas9 knockout models can validate enzyme roles. For example, Prosapogenol (C₄₃H₆₈O₁₇) in Camellia composts may represent a biosynthetic intermediate, as its concentration inversely correlates with this compound levels over time .
Q. How should researchers optimize this compound’s stability in pharmacokinetic studies?
- Methodological Answer : Degradation under physiological pH (e.g., intestinal alkaline conditions) requires formulation strategies like nanoencapsulation (e.g., liposomes or PLGA nanoparticles). Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and validate using LC-MS. Structural modifications (e.g., glycosylation) may enhance stability, as seen in related triterpenoids .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to estimate EC₅₀ values. For skewed data, apply Box-Cox transformations. Account for batch-to-batch variability via mixed-effects models, and report 95% confidence intervals. Replicate experiments across independent labs to confirm effect sizes .
Data Analysis & Literature Review
Q. How can systematic reviews reconcile discrepancies in this compound’s reported mechanisms of action?
- Methodological Answer : Follow PRISMA guidelines to screen studies across PubMed, Web of Science, and Embase, prioritizing in vitro/in vivo models with validated endpoints (e.g., NF-κB inhibition). Exclude studies lacking purity data. Use tools like ROBINS-I to assess bias and GRADE to evaluate evidence certainty. Highlight gaps, such as limited data on pharmacokinetic-pharmacodynamic linkages .
Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Prioritize analogs with modifications to the aglycone core (e.g., hydroxylation at C-21 or C-22) or sugar moieties. Use molecular docking to predict binding affinity to target proteins (e.g., COX-2). Validate predictions via SPR (surface plasmon resonance) assays. For example, Camelliagenin D (C₃₀H₅₀O₆) showed reduced anti-inflammatory activity compared to this compound in murine macrophages .
Ethical & Collaborative Considerations
Q. How should researchers navigate data-sharing agreements for this compound-related datasets?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For sensitive data (e.g., unpublished spectra), use controlled-access repositories like Zenodo with embargo periods. Draft material transfer agreements (MTAs) specifying permitted uses, citing Cambridge University Press guidelines on acknowledging data sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
